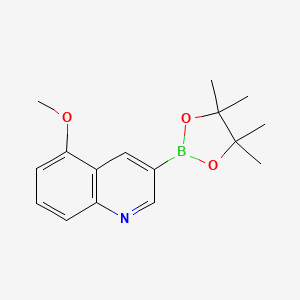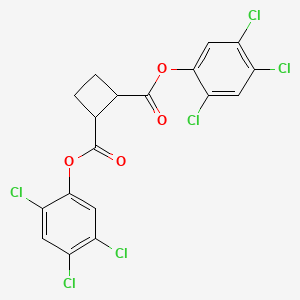
Bis(2,4,5-trichlorophenyl) cyclobutane-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2,4,5-trichlorophenyl) cyclobutane-1,2-dicarboxylate is an organic compound with the molecular formula C18H10Cl6O4. This compound is known for its unique structure, which includes two 2,4,5-trichlorophenyl groups attached to a cyclobutane ring with two carboxylate groups. It is used in various scientific research applications due to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,4,5-trichlorophenyl) cyclobutane-1,2-dicarboxylate typically involves the reaction of 2,4,5-trichlorophenyl magnesium bromide with cyclobutane-1,2-dione. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to reflux, and the product is isolated through crystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2,4,5-trichlorophenyl) cyclobutane-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
Bis(2,4,5-trichlorophenyl) cyclobutane-1,2-dicarboxylate is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the development of new materials and as a precursor for other chemical compounds.
Mécanisme D'action
The mechanism of action of Bis(2,4,5-trichlorophenyl) cyclobutane-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(2,4,6-trichlorophenyl) oxalate
- Bis(2-carbopentyloxy-3,5,6-trichlorophenyl) oxalate
- Bis(2,4-dinitrophenyl) oxalate
Uniqueness
Bis(2,4,5-trichlorophenyl) cyclobutane-1,2-dicarboxylate is unique due to its cyclobutane ring structure, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable for specific research applications where these properties are advantageous.
Propriétés
Numéro CAS |
64011-98-9 |
|---|---|
Formule moléculaire |
C18H10Cl6O4 |
Poids moléculaire |
503.0 g/mol |
Nom IUPAC |
bis(2,4,5-trichlorophenyl) cyclobutane-1,2-dicarboxylate |
InChI |
InChI=1S/C18H10Cl6O4/c19-9-3-13(23)15(5-11(9)21)27-17(25)7-1-2-8(7)18(26)28-16-6-12(22)10(20)4-14(16)24/h3-8H,1-2H2 |
Clé InChI |
UGCKKVQVFGJJOD-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1C(=O)OC2=CC(=C(C=C2Cl)Cl)Cl)C(=O)OC3=CC(=C(C=C3Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(6-Chlorothiazolo[4,5-C]pyridin-2-YL)morpholine](/img/structure/B13943571.png)

![4H-Pyrimido[5,4-d][1,3]oxazine](/img/structure/B13943576.png)
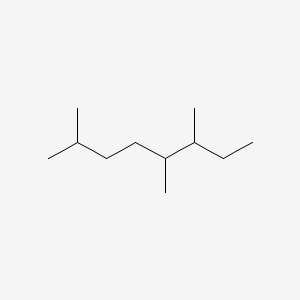



![8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-11-oxa-3,5,6-triazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7-tetraene](/img/structure/B13943608.png)
![2-[(Piperidin-1-yl)methyl]piperazine](/img/structure/B13943621.png)
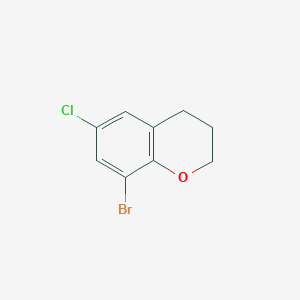
![methyl 4-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate](/img/structure/B13943627.png)
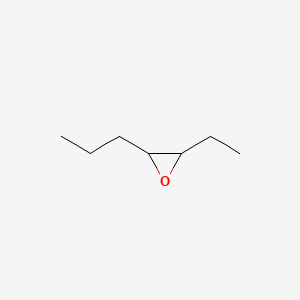
![(Benzo[b]thiophene-2-carbonyl)-carbamic acid ethynyl ester](/img/structure/B13943633.png)
